Cas no 70013-40-0 (1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one)

1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[5-(2-NITROPHENYL)THIEN-2-YL]ETHANONE
- 1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one
- 70013-40-0
- 1-[5-(2-nitrophenyl)thiophen-2-yl]ethanone
- CS-0232337
- EN300-12692
- AKOS027427108
- AB00734736-01
- Z85934103
- J-504121
- 1-(5-(2-Nitrophenyl)thiophen-2-yl)ethanone
- G35723
- 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one
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- MDL: MFCD06655431
- Inchi: InChI=1S/C12H9NO3S/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3
- InChI Key: LOTZHTNRBWCOJB-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=C(C2=CC=CC=C2[N+](=O)[O-])S1
Computed Properties
- Exact Mass: 247.03031432g/mol
- Monoisotopic Mass: 247.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.1Ų
- XLogP3: 3.1
1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12692-0.5g |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 95% | 0.5g |
$175.0 | 2023-06-17 | |
Enamine | EN300-12692-1.0g |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 95% | 1g |
$256.0 | 2023-06-17 | |
TRC | N498580-5mg |
1-[5-(2-Nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 5mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-12692-1000mg |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 95.0% | 1000mg |
$256.0 | 2023-10-02 | |
1PlusChem | 1P00FCN5-2.5g |
1-[5-(2-NITROPHENYL)THIEN-2-YL]ETHANONE |
70013-40-0 | 95% | 2.5g |
$678.00 | 2025-02-27 | |
A2B Chem LLC | AH15425-250mg |
1-[5-(2-Nitrophenyl)thien-2-yl]ethanone |
70013-40-0 | 95% | 250mg |
$132.00 | 2023-12-30 | |
TRC | N498580-10mg |
1-[5-(2-Nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 10mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-12692-10.0g |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 95% | 10g |
$1101.0 | 2023-06-17 | |
Enamine | EN300-12692-0.1g |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 95% | 0.1g |
$66.0 | 2023-06-17 | |
Enamine | EN300-12692-0.25g |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethan-1-one |
70013-40-0 | 95% | 0.25g |
$92.0 | 2023-06-17 |
1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one Related Literature
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2. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one
Introduction to 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one (CAS No. 70013-40-0)
1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 70013-40-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a thiophene core substituted with a nitrophenyl group and an ethanone moiety, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for developing novel therapeutic agents.
The structural framework of 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one consists of a thiophene ring connected to a phenyl group via an ethanone linkage, with the phenyl ring further functionalized by a nitro group. This configuration imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both electron-withdrawing (nitro) and electron-donating (thiophene) groups creates a delicate balance that can modulate reactivity and binding affinity.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes, as heterocyclic compounds, are known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The introduction of additional functional groups, such as the nitrophenyl moiety in 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one, further expands its potential utility by enhancing its pharmacological profile.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of a thiophene ring and an ethanone group provides multiple sites for chemical modification, allowing researchers to fine-tune its properties for specific applications. For instance, the nitro group can be reduced to an amine, opening up possibilities for further derivatization and the creation of more complex molecules.
Recent studies have highlighted the importance of 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one in the development of novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The nitrophenyl group, in particular, has been shown to enhance binding interactions with target proteins, making it an attractive feature for drug design. Additionally, the thiophene core contributes to the molecule's solubility and bioavailability, which are crucial factors in pharmaceutical development.
The synthesis of 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group into the phenyl ring is a critical step that must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently.
The pharmacological evaluation of 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit key enzymes associated with inflammatory diseases. The molecule's interaction with these enzymes suggests that it could be developed into a lead compound for drugs targeting conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary animal studies have shown encouraging results regarding its safety and efficacy.
The versatility of 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one extends beyond its use as a drug candidate. It also serves as an important intermediate in the synthesis of more complex molecules with tailored properties. Chemists have leveraged this compound to create libraries of derivatives for high-throughput screening (HTS), enabling rapid identification of new therapeutic agents.
The future prospects for 1-5-(2-Nitrophenyl)thiophen-2-ylethan-1-one are bright, with ongoing research aimed at uncovering new biological activities and optimizing its pharmacokinetic properties. Advances in computational chemistry and molecular modeling are expected to play a significant role in this endeavor by providing insights into molecular interactions at an atomic level. These tools will help researchers design more effective derivatives with improved therapeutic profiles.
In conclusion,1 - 5 - ( 2 - Nitroph en yl ) thi o phen - 2 - yle than - 1 - one ( CAS No . 70013 - 40 - 0 ) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features make it a valuable scaffold for developing novel drugs , while its diverse range of biological activities ensures continued interest from the scientific community . As research progresses , this molecule is likely to play an increasingly important role in the discovery and development of new therapeutic agents .
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